molecular formula C6H3ClN2S B2557943 3-Chloro-[1,2]thiazolo[5,4-c]pyridine CAS No. 2344680-11-9

3-Chloro-[1,2]thiazolo[5,4-c]pyridine

Cat. No. B2557943
CAS RN: 2344680-11-9
M. Wt: 170.61
InChI Key: VZIGZRVYMAYBGW-UHFFFAOYSA-N
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Description

“3-Chloro-[1,2]thiazolo[5,4-c]pyridine” is a type of heterocyclic compound . It is a part of the thiazolopyridine family, which is known for its wide range of pharmacological and biological activities . Thiazolopyridines are an important framework with notable antibacterial and antifungal activity .


Synthesis Analysis

The synthesis of thiazolopyridines involves a sequence of key steps: N, S -acetal or N, O -acetal formation, Knoevenagel condensation, Michael addition, tautomerization, and N -cyclization . This approach has advantages such as convenience of operation, tolerance of a wide diversity of functional groups, use of green solvent, and ease of purification by washing the crude products with ethanol .


Molecular Structure Analysis

Thiazolopyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N -heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolopyridines include a sequence of key steps: N, S -acetal or N, O -acetal formation, Knoevenagel condensation, Michael addition, tautomerization, and N -cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolopyridines can vary. For example, one synthesized compound was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C .

Mechanism of Action

Thiazolopyridines have shown potent inhibitory activity, particularly against phosphoinositide 3-kinase (PI3K) enzymatic assay . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

properties

IUPAC Name

3-chloro-[1,2]thiazolo[5,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-6-4-1-2-8-3-5(4)10-9-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIGZRVYMAYBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-[1,2]thiazolo[5,4-c]pyridine

CAS RN

2344680-11-9
Record name 3-chloro-[1,2]thiazolo[5,4-c]pyridine
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